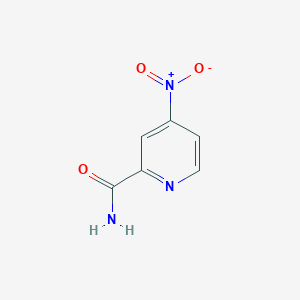

4-Nitropicolinamide

概要

説明

- 4-Nitropicolinamide (CAS Number: 62020-02-4) is an organic compound with the molecular formula C<sub>6</sub>H<sub>5</sub>N<sub>3</sub>O<sub>3</sub>. It is also known as glyceryl trinitrate or nitroglycerin .

- It is a nitrate vasodilator used to treat or prevent angina, heart failure, hypertension, and anal fissures.

Synthesis Analysis

- The synthesis of 4-Nitropicolinamide involves chemical reactions that lead to its formation. Specific synthetic routes and methods can be found in relevant literature.

Molecular Structure Analysis

- The molecular formula of 4-Nitropicolinamide is C<sub>6</sub>H<sub>5</sub>N<sub>3</sub>O<sub>3</sub>.

- It has a nitro group (-NO<sub>2</sub>) attached to a pyridine ring.

Chemical Reactions Analysis

- 4-Nitropicolinamide can undergo various chemical reactions, including reduction reactions, hydrolysis, and other transformations.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Purity : 95%

- Storage Temperature : Inert atmosphere, room temperature

科学的研究の応用

-

Environmental Science

- Application : 4-Nitropicolinamide is used in the catalytic reduction of 4-nitrophenol and organic dyes .

- Method : Ultrafine Pd nanoparticles anchored on CeO2 nanorods were synthesized via an absorption-in situ reduction method . The activity of the CeO2/Pd nanocomposites was systematically investigated toward reduction of 4-nitrophenol (4-NP) and organic dyes including methyl blue, rhodamine B, methyl orange, and Congo red .

- Results : The CeO2/Pd nanocomposites with different weight ratios of Pd nanoparticles (10.23 wt%, 11.01 wt%, and 14.27 wt%) can almost completely reduce 4-NP with a rate constant of 3.31×10−1, 3.22×10−1, and 2.23×10−1 min−1 . Besides, the 10.23 wt% CeO2/Pd nanocomposites exhibit remarkable enhanced catalytic activity toward reduction of organic dyes .

-

Catalytic Reduction

- Application : 4-Nitropicolinamide is used in the catalytic reduction of 4-nitrophenol .

- Method : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

- Results : When stable and uniform-sized Pd and Pt NPs are fabricated, they possess tremendous catalytic efficiency for the conversion of 4-nitrophenol to 4-aminophenol, better than other metal nanoparticles .

-

Organic Dye Degradation

- Application : 4-Nitropicolinamide is used in the degradation of organic dyes .

- Method : The catalytic property of the CeO2/Pd nanocomposites was systematically investigated in 4-NP reduction and organic dye degradation .

- Results : The results revealed that CeO2/Pd nanocomposites exhibit remarkable enhanced catalytic activity in both reactions due to the well-dispersed active sites (Pd nanoparticles) and the strong synergism between the CeO2 and Pd .

-

Suzuki-Miyaura Cross-Coupling Reaction

- Application : 4-Nitropicolinamide is used in the Suzuki-Miyaura cross-coupling reaction .

- Method : The Suzuki-Miyaura cross-coupling reaction (SMR) is a widely used powerful method that provides a practical synthetic route for the direct formation of carbon-carbon bonds .

- Results : The ever-increasing interest in the SMR and its applications, with more than 40 years of history, has increased exponentially in the last decade, which speaks volumes about its efficiency and effectiveness .

Safety And Hazards

It is classified as a warning substance (H302) for acute oral toxicity.

将来の方向性

- Further research can explore its applications in other medical conditions and investigate potential novel uses.

特性

IUPAC Name |

4-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXZXPVYNDFMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439177 | |

| Record name | 4-Nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitropicolinamide | |

CAS RN |

62020-02-4 | |

| Record name | 4-Nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

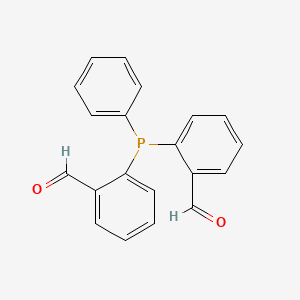

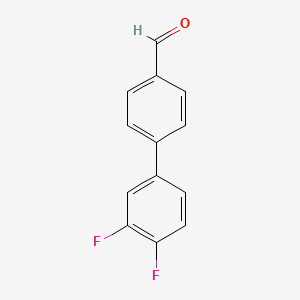

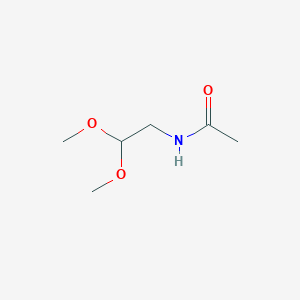

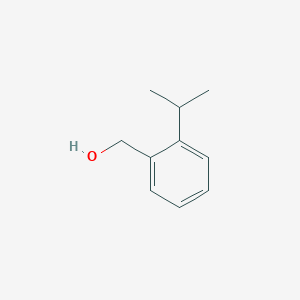

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

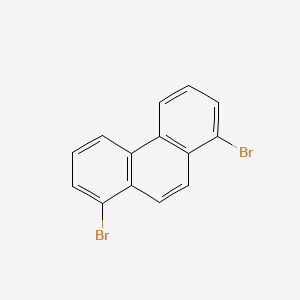

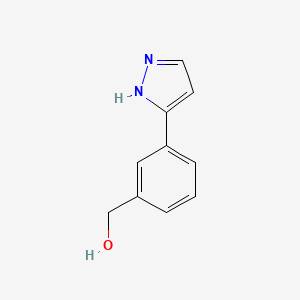

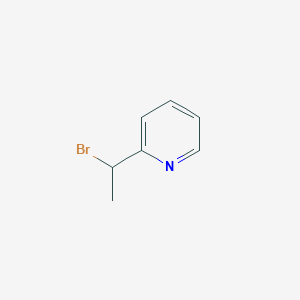

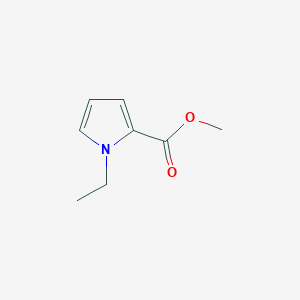

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。